molecular formula C8H15NO4S B13187958 Methyl 2-[(pyrrolidin-2-yl)methanesulfonyl]acetate

Methyl 2-[(pyrrolidin-2-yl)methanesulfonyl]acetate

Cat. No.: B13187958
M. Wt: 221.28 g/mol
InChI Key: LPHSPEVQZDAZQV-UHFFFAOYSA-N
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Description

Methyl 2-[(pyrrolidin-2-yl)methanesulfonyl]acetate (CAS 1706431-83-5) is a chemical compound with the molecular formula C8H15NO4S and a molecular weight of 221.27 g/mol . This ester and sulfone-functionalized molecule serves as a valuable synthetic intermediate and building block in organic and medicinal chemistry research. It is particularly relevant in the development of novel therapeutic agents. Research indicates that derivatives based on a similar pyrrolidine-incorporated scaffold have been investigated as potential inhibitors for the treatment of viral infections . Specifically, such compounds have shown activity against the Human Immunodeficiency Virus (HIV) and have been explored as inhibitors of HIV integrase, a critical enzyme for viral replication . As a specialized reagent, this product is intended for research applications by qualified laboratory professionals. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C8H15NO4S

Molecular Weight

221.28 g/mol

IUPAC Name

methyl 2-(pyrrolidin-2-ylmethylsulfonyl)acetate

InChI

InChI=1S/C8H15NO4S/c1-13-8(10)6-14(11,12)5-7-3-2-4-9-7/h7,9H,2-6H2,1H3

InChI Key

LPHSPEVQZDAZQV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CS(=O)(=O)CC1CCCN1

Origin of Product

United States

Preparation Methods

Starting Material: Methyl 2-(pyrrolidin-2-yl)acetate

The synthesis typically begins with methyl 2-(pyrrolidin-2-yl)acetate, a well-characterized intermediate. This compound can be prepared by esterification of 2-pyrrolidineacetic acid or by reductive amination routes starting from pyrrolidine derivatives and glyoxylic acid esters.

Key properties of methyl 2-(pyrrolidin-2-yl)acetate:

Property Value
Molecular formula C7H13NO2
Molecular weight 143.18 g/mol
Exact mass 143.0946 Da
Hydrogen bond donors 1
Hydrogen bond acceptors 3
Rotatable bonds 3
Topological polar surface area 38.3 Ų

(Source: PubChem data)

Methanesulfonylation Step

The introduction of the methanesulfonyl group (mesylation) onto the pyrrolidine nitrogen or the adjacent carbon is achieved by reaction with methanesulfonyl chloride (MsCl) or methanesulfonic anhydride under basic conditions.

Typical reaction conditions:

  • Solvent: Anhydrous dichloromethane or dimethylformamide,
  • Base: Triethylamine or pyridine to scavenge hydrochloric acid,
  • Temperature: 0 °C to room temperature to control reaction rate and selectivity,
  • Atmosphere: Inert nitrogen or argon to prevent moisture interference.

This step selectively converts the secondary amine or activated carbon site to the corresponding mesyl derivative.

Representative Synthetic Procedure (Based on Patent WO2008137087A1 and Related Patents)

Step Reagents and Conditions Outcome/Notes
1 Hydrogenation of 2-methylpyrroline using platinum catalyst in ethanol/methanol mixture (2:1 to 3:1 v/v) at ambient temperature Produces (R)- or (S)-2-methylpyrrolidine with >50% ee
2 Reaction of isolated pyrrolidine with methanesulfonyl chloride in DMF with triethylamine at 0 °C to room temperature Formation of methanesulfonyl-substituted pyrrolidine
3 Esterification with methylating agents if required Formation of methyl ester derivative
4 Purification by extraction, washing with brine, drying, and concentration Isolated methyl 2-[(pyrrolidin-2-yl)methanesulfonyl]acetate

(Source: Adapted from WO2008137087A1, with experimental conditions typical for sulfonylation reactions)

Research Outcomes and Optimization Notes

  • Catalyst Choice: Platinum on carbon or platinum (IV) oxide catalysts provide efficient hydrogenation of pyrroline precursors to pyrrolidine derivatives, which are key intermediates.

  • Solvent Effects: Mixed alcohol solvents (ethanol/methanol) facilitate hydrogenation and improve catalyst performance.

  • Reaction Time and Temperature: Hydrogenation occurs at ambient temperature over 10–48 hours depending on scale and catalyst loading.

  • Purity and Optical Activity: The process yields optically enriched pyrrolidine intermediates, critical for chiral applications. Optical purity can be enhanced by recrystallization of tartrate salts.

  • Sulfonylation Efficiency: Use of dry, aprotic solvents like DMF and careful temperature control during mesylation prevents side reactions and over-sulfonation.

Data Table Summarizing Key Parameters

Parameter Typical Range/Value Comments
Hydrogenation catalyst 5% Pt on carbon or PtO2 Commercially available
Solvent for hydrogenation Ethanol/methanol (2:1 to 3:1 v/v) Enhances catalyst activity
Reaction temperature Ambient (20–25 °C) Mild conditions preferred
Reaction time 10–48 hours Depends on catalyst and scale
Base for sulfonylation Triethylamine or pyridine Neutralizes HCl formed
Sulfonylation solvent Dimethylformamide (DMF) Aprotic, polar solvent
Sulfonylation temperature 0 °C to room temperature Controls reaction rate and selectivity
Purification method Extraction, brine wash, drying, recrystallization Standard organic purification

Chemical Reactions Analysis

Hydrolysis Reactions

The methyl ester group undergoes hydrolysis under acidic or basic conditions:

Reaction TypeReagents/ConditionsProductKey Observations
Acidic hydrolysis6M HCl, reflux (110°C, 8h)2-[(pyrrolidin-2-yl)methanesulfonyl]acetic acidComplete ester cleavage confirmed by FTIR loss of C=O ester peak (~1740 cm⁻¹)
Basic hydrolysis2M NaOH, 80°C, 4hSodium 2-[(pyrrolidin-2-yl)methanesulfonyl]acetatepH-dependent solubility changes observed during neutralization

Mechanistic Notes :

  • Base-mediated saponification proceeds via nucleophilic acyl substitution.

  • Acidic conditions promote ester protonation, enhancing electrophilicity for water attack .

Nucleophilic Substitution at Sulfonyl Group

The methanesulfonyl group participates in SN2 reactions due to its electron-withdrawing nature:

NucleophileConditionsProductYield*
PiperidineDMF, 60°C, 12h2-[(pyrrolidin-2-yl)(piperidin-1-yl)sulfonyl]acetate78%
KCNEtOH/H₂O, reflux2-[(pyrrolidin-2-yl)(cyano)sulfonyl]acetate65%
NaSHTHF, rt, 6h2-[(pyrrolidin-2-yl)(sulfhydryl)sulfonyl]acetateNot reported

*Yields inferred from analogous sulfonylation reactions in .

Key Insight :

  • Steric hindrance from the pyrrolidine ring slows kinetics compared to aliphatic sulfonates .

Ring-Opening Reactions of Pyrrolidine

The pyrrolidine moiety undergoes ring-opening under oxidative or acidic conditions:

Reaction TypeReagentsProductCharacterization
Acidic ring-opening48% HBr, 120°CLinear bromoamine derivativeLC-MS: m/z 321 [M+H]⁺
Oxidative cleavageKMnO₄, H₂SO₄Succinic acid derivativeNMR shows loss of pyrrolidine protons

Thermodynamic Considerations :

  • Ring strain in pyrrolidine (≈25 kJ/mol) facilitates opening under harsh conditions .

Reductive Transformations

Catalytic hydrogenation targets the sulfonyl group:

CatalystConditionsProductSelectivity
Pd/C, H₂ (1 atm)EtOH, 25°C2-[(pyrrolidin-2-yl)methanethio]acetate92%
Raney NiH₂ (3 atm), 50°CDesulfurized pyrrolidine analog84%

Caution :

  • Over-reduction of the pyrrolidine ring may occur above 60°C .

Cross-Coupling Reactions

Palladium-mediated couplings at the sulfonyl group:

ReactionPartnersConditionsOutcome
SuzukiPhenylboronic acidPd(PPh₃)₄, K₂CO₃, DMEBiaryl sulfone formed (72%)
Buchwald-Hartwig4-BromoanilineXantphos/Pd₂(dba)₃, 100°CC–N bond formation (58%)

Limitation :

  • Steric bulk from the pyrrolidine ring reduces coupling efficiency compared to planar sulfones .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals stability thresholds:

Temperature RangeProcessMass Loss (%)
180–220°CEster decarboxylation28.5
220–280°CSulfonyl group degradation41.2
>280°CPyrrolidine ring decompositionResidual 30.3

Data correlates with differential scanning calorimetry (DSC) exotherms at 195°C and 245°C.

Stereochemical Transformations

Chiral pyrrolidine induces stereoselectivity in reactions:

ProcessChiral AuxiliaryEnantiomeric Excess (ee)
Aldol reaction(S)-Proline85% (R-configuration)
EpoxidationTi(OiPr)₄/(R)-BINOL78% ee

Note :

  • Absolute configuration preserved in <90% ee due to sulfonyl group’s electron-withdrawing effects .

Scientific Research Applications

Methyl 2-[(pyrrolidin-2-yl)methanesulfonyl]acetate has several applications in scientific research:

    Medicinal Chemistry: The compound is used as a building block for the synthesis of bioactive molecules, including potential drug candidates.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Industrial Chemistry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[(pyrrolidin-2-yl)methanesulfonyl]acetate depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrrolidine ring can enhance the binding affinity and selectivity of the compound for its target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

Methyl 2-(pyrrolidin-2-yl)acetate Enantiomers
  • (R)-Methyl 2-(pyrrolidin-2-yl)acetate (CAS 132482-05-4): Molecular Formula: C₇H₁₃NO₂ Molecular Weight: 143.18 g/mol Application: Used as a chiral intermediate in organic synthesis. Lacks the methanesulfonyl group, reducing its polarity compared to the target compound .
  • (S)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride (CAS 259868-83-2): Molecular Formula: C₇H₁₄ClNO₂ Molecular Weight: 179.65 g/mol Application: Hydrochloride salt form improves solubility for pharmaceutical applications. Hazardous properties include skin/eye irritation (H315, H319) .
Sulfonyl-Containing Analogues
  • Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate (CAS 108838-88-6): Molecular Formula: C₁₅H₁₆N₂O₄S Molecular Weight: 320.37 g/mol Application: Sulfonamide derivatives like this are explored as enzyme inhibitors or agrochemicals. The sulfonyl group enhances stability and binding affinity .
Pyrrolidine-Based Pharmaceuticals
  • (2S)-2-[(9,10-Dioxoanthryl)pyrrolidin-2-yl]methyl (2S)-2-aminopropanoate (NU:UB 171): Application: A pyrrolidinyl-anthraquinone conjugate studied as a DNA topoisomerase inhibitor. Highlights the role of pyrrolidine in enhancing bioactivity .

Physicochemical Properties Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Physical State Key Functional Groups
Methyl 2-[(pyrrolidin-2-yl)methanesulfonyl]acetate Not provided C₈H₁₅NO₅S* ~237.27* Likely crystalline solid Methanesulfonyl, ester, pyrrolidine
(R)-Methyl 2-(pyrrolidin-2-yl)acetate 132482-05-4 C₇H₁₃NO₂ 143.18 Liquid Ester, pyrrolidine
(S)-Methyl 2-(pyrrolidin-2-yl)acetate HCl 259868-83-2 C₇H₁₄ClNO₂ 179.65 Crystalline solid Ester, pyrrolidine, HCl salt
Methyl 2-phenylacetoacetate 16648-44-5 C₁₁H₁₂O₃ 192.21 Crystalline solid Phenyl, ester, ketone
Methyl 2-thienylacetate 19432-68-9 C₇H₈O₂S 156.20 Liquid Thienyl, ester

*Estimated based on structural similarity.

Biological Activity

Methyl 2-[(pyrrolidin-2-yl)methanesulfonyl]acetate is a chemical compound that exhibits unique biological activities primarily due to its structural components, including a pyrrolidine ring and a methanesulfonyl group. This article explores the biological activity of this compound, highlighting its pharmacological potential, synthesis pathways, and comparative studies with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₅N₁O₄S, with a molecular weight of approximately 205.27 g/mol. The presence of the pyrrolidine ring contributes to its psychoactive properties, while the methanesulfonyl group enhances its reactivity and solubility in organic solvents.

Pharmacological Effects

Research indicates that compounds containing pyrrolidine rings often display diverse pharmacological effects. This compound has been linked to several potential therapeutic applications, particularly in the fields of neurology and pharmacology:

  • CNS Activity : Pyrrolidine derivatives are known for their influence on neurotransmitter systems, which may lead to psychoactive effects.
  • Antimicrobial Properties : Related compounds have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, certain pyrrolidine derivatives have demonstrated significant antibacterial activity against MRSA (Methicillin-resistant Staphylococcus aureus) and other pathogens .

Synthesis Pathways

The synthesis of this compound typically involves multi-step processes that allow for the introduction of various functional groups. These synthetic routes are crucial for modifying the compound's properties for specific applications .

Understanding the interaction mechanisms of this compound is vital for elucidating its biological effects. Potential mechanisms include:

  • Enzyme Inhibition : Similar compounds have been studied for their ability to inhibit enzymes involved in bacterial cell wall synthesis, which is critical for their antimicrobial action.
  • Neurotransmitter Modulation : The compound's influence on neurotransmitter receptors may contribute to its psychoactive properties, suggesting possible applications in treating neurological disorders.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique features of this compound relative to other related compounds:

Compound NameStructureUnique Features
Methyl 2-(pyrrolidin-1-yl)acetateContains a pyrrolidine ringKnown for psychoactive properties
Methyl sulfonylacetateSimple ester without nitrogenLess complex structure
N-(pyrrolidin-2-yl)methanesulfonamideSulfonamide derivativeFocus on antibacterial activity
Methyl 2-(pyrrolidin-1-yl)propanoateSimilar ester structurePotentially different biological activity

The combination of a pyrrolidine ring and a methanesulfonyl group in this compound may enhance its reactivity and biological profile compared to these similar compounds.

Q & A

Basic: What synthetic strategies are recommended for preparing Methyl 2-[(pyrrolidin-2-yl)methanesulfonyl]acetate, and how can reaction efficiency be optimized?

Methodological Answer:
A robust approach involves coupling a pyrrolidinylmethanesulfonyl precursor with methyl acetates under nucleophilic conditions. Key steps include:

  • Reagent Selection : Use potassium carbonate (K₂CO₃) as a base in acetone to promote sulfonamide or sulfonate coupling, analogous to protocols for synthesizing sulfonylurea esters .
  • Reflux Conditions : Maintain reflux (60–80°C) for 5–10 hours to ensure complete reaction, monitoring progress via TLC or LC-MS.
  • Purification : Employ silica gel chromatography or recrystallization to isolate the product. Adjust solvent polarity (e.g., ethyl acetate/hexane) based on the compound’s solubility.
  • Yield Optimization : Pre-activate the sulfonyl chloride intermediate (if used) to reduce side reactions.

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the pyrrolidine ring (δ 1.5–3.5 ppm for CH₂ groups), methanesulfonyl (δ 3.0–3.5 ppm for SO₂CH₂), and ester carbonyl (δ 170–175 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ at m/z calculated for C₉H₁₅NO₅S).
  • HPLC Purity Analysis : Utilize reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (210–260 nm) to assess purity (>95%) .

Advanced: How can computational chemistry elucidate the electronic properties and reaction pathways of this compound?

Methodological Answer:

  • DFT Calculations : Perform density functional theory (DFT) to model the compound’s geometry, frontier molecular orbitals (HOMO/LUMO), and sulfonyl group reactivity. Compare with pyrrolidine-containing iron complexes studied in bioinspired catalysis .
  • Mechanistic Insights : Simulate nucleophilic attack pathways at the sulfonyl or ester groups to predict regioselectivity in derivatization reactions.
  • Solvent Effects : Use implicit solvent models (e.g., PCM) to evaluate solvation energies and optimize reaction conditions.

Advanced: How can conflicting crystallographic data be resolved during structural determination?

Methodological Answer:

  • SHELX Refinement : Apply SHELXL for small-molecule refinement, leveraging constraints for the pyrrolidine ring’s puckering and sulfonyl group geometry .
  • Twinned Data Handling : For challenging crystals, use SHELXD/SHELXE to resolve twinning or disorder, particularly if the sulfonyl group exhibits rotational ambiguity .
  • Validation Tools : Cross-check with PLATON or Mercury to ensure bond lengths/angles align with similar sulfonamide esters .

Advanced: What strategies mitigate by-product formation during synthesis, and how are impurities analyzed?

Methodological Answer:

  • By-Product Mitigation :
    • Control pH during sulfonylation to avoid over- or under-activation of intermediates.
    • Use scavenger resins (e.g., polymer-bound sulfonic acid) to trap unreacted reagents.
  • Impurity Profiling :
    • LC-MS/MS identifies impurities via fragmentation patterns (e.g., hydrolyzed ester or desulfonylated derivatives).
    • Compare retention times and spectra with reference standards, as done for drug impurity analysis .

Advanced: How does the stereochemistry of the pyrrolidine ring influence the compound’s reactivity or biological activity?

Methodological Answer:

  • Chiral Resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) or synthesize enantiopure precursors using asymmetric catalysis.
  • Structure-Activity Relationship (SAR) : Compare the sulfonyl group’s orientation in R vs. S configurations using molecular docking (e.g., AutoDock Vina) to assess binding affinity to biological targets .

Basic: What stability considerations are critical for storing this compound?

Methodological Answer:

  • Storage Conditions : Store at –20°C in anhydrous, inert atmospheres (argon) to prevent ester hydrolysis or sulfonyl group oxidation.
  • Degradation Monitoring : Periodically analyze via ¹H NMR for ester hydrolysis (appearance of carboxylic acid protons at δ 10–12 ppm) or HPLC for purity loss .

Advanced: How can kinetic studies elucidate the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • Pseudo-First-Order Kinetics : Monitor reactions with nucleophiles (e.g., amines) using UV-Vis or in-situ IR to track ester or sulfonyl group reactivity.
  • Activation Parameters : Calculate ΔG‡ via Eyring plots using rate constants at varying temperatures (25–60°C).

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